(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
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Overview
Description
4-Chloro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(trifluoromethyl)cinnamic acid typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted cinnamic acids, saturated derivatives, and other functionalized aromatic compounds .
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-2-(trifluoromethyl)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds .
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)benzoic acid
- 4-Chloro-2-(trifluoromethyl)phenylacetic acid
- 4-Chloro-2-(trifluoromethyl)benzaldehyde
Comparison: 4-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the aromatic ring, which imparts distinct chemical properties.
Biological Activity
(2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid, often referred to in the literature as a derivative of phenylpropanoic acids, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the aromatic ring, which may influence its pharmacological properties.
- Molecular Formula : C11H8ClF3O2
- Molecular Weight : 270.63 g/mol
- Structure :
- The compound features a prop-2-enoic acid backbone with a 4-chloro and 2-(trifluoromethyl)phenyl group, contributing to its unique reactivity and biological profile.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Antitumor Activity
In studies focusing on cancer cell lines, this compound has shown significant antitumor effects. For instance:
- In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including those resistant to conventional therapies, suggesting potential use in treating resistant tumors .
- In vivo studies indicated that it possesses good pharmacokinetic properties, enhancing its therapeutic potential against gastrointestinal stromal tumors (GISTs) driven by c-KIT mutations .
Enzyme Inhibition
The compound has also been identified as a potent inhibitor of certain enzymes:
- It acts as an inhibitor of the c-KIT kinase, which is critical in various signaling pathways involved in cell proliferation and survival. This inhibition is particularly relevant in cancers where c-KIT mutations are present .
Structure-Activity Relationship (SAR)
The presence of both the chloro and trifluoromethyl groups plays a significant role in enhancing the biological activity of this compound:
- Trifluoromethyl Group : This group is known to increase lipophilicity and metabolic stability, which can enhance bioavailability.
- Chloro Substituent : The electron-withdrawing nature of the chloro group can stabilize negative charges during reaction mechanisms, potentially increasing binding affinity to target enzymes.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Properties
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRANIBQNEDUUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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